molecular formula C29H30FN5O4 B6514550 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892259-38-0

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514550
CAS No.: 892259-38-0
M. Wt: 531.6 g/mol
InChI Key: VGFZGXYONMTGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a quinazoline-dione core substituted with a 4-methoxyphenylmethyl group at position 3 and a piperazine-ethylcarboxamide moiety at position 5. The piperazine ring is further substituted with a 2-fluorophenyl group, which modulates electronic and steric properties. Such substitutions are critical for receptor binding and metabolic stability, as seen in analogous compounds targeting dopamine receptors (e.g., D3 antagonism) .

The quinazoline-dione scaffold is known for its pharmacological versatility, particularly in central nervous system (CNS) and anticancer drug discovery.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN5O4/c1-39-22-9-6-20(7-10-22)19-35-28(37)23-11-8-21(18-25(23)32-29(35)38)27(36)31-12-13-33-14-16-34(17-15-33)26-5-3-2-4-24(26)30/h2-11,18H,12-17,19H2,1H3,(H,31,36)(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFZGXYONMTGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCN4CCN(CC4)C5=CC=CC=C5F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

AKOS001758921, also known as F6548-1223 or N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a complex compound with potential therapeutic applicationsCompounds with similar structures have been found to interact with various targets, such as equilibrative nucleoside transporters (ents), and have shown inhibitory effects.

Mode of Action

Based on its structural similarity to other compounds, it’s plausible that it may interact with its targets through the formation of stable hydrogen bonds. This interaction could potentially lead to changes in the function of the target proteins, thereby exerting its therapeutic effects.

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion. Understanding these properties is crucial for predicting the drug’s behavior in the body and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Substitutions

Key Compounds and Their Properties:

Compound Name Substituents on Piperazine Key Functional Groups Melting Point (°C) Biological Activity
Target Compound 2-fluorophenyl Quinazoline-dione, 4-methoxyphenyl Not reported Hypothesized D3 antagonism
A3 () 4-fluorophenyl Quinazolinone-piperazine 196.5–197.8 Not explicitly tested
7o () 2,4-dichlorophenyl Pentanamide-pyridinylphenyl Not reported Dopamine receptor modulation
8b () 4-chloro-3-(trifluoromethyl)benzoyl Pyridin-2-ylacetamide 241–242 Anticancer/antimicrobial
Analysis:
  • Fluorine’s electron-withdrawing nature may also improve metabolic stability over methoxy or chloro groups .
  • Quinazoline vs. Pyridine Cores : Unlike pyridine-based compounds (e.g., 8b), the quinazoline-dione core in the target compound introduces hydrogen-bonding sites (via carbonyl groups), which could enhance binding to serine/threonine kinases or neurotransmitter receptors .

Functional Group Comparisons

Methoxyphenyl vs. Fluorophenyl Groups

  • Electron Effects : Methoxy groups are electron-donating, which may stabilize aromatic interactions in receptor pockets, whereas fluorine’s electronegativity could polarize adjacent bonds, affecting binding kinetics .

Carboxamide Linkers

  • The ethylcarboxamide linker in the target compound provides flexibility, enabling optimal spatial arrangement for receptor binding. This contrasts with rigid pentanamide (7o) or benzoyl (8b) linkers, which may restrict conformational adaptability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.